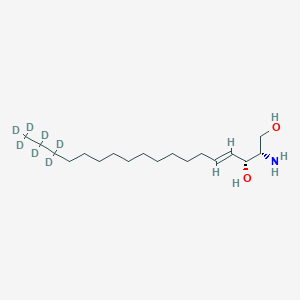

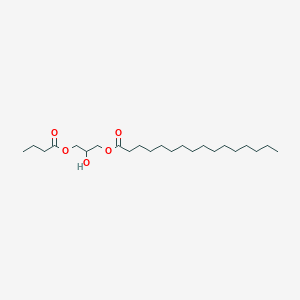

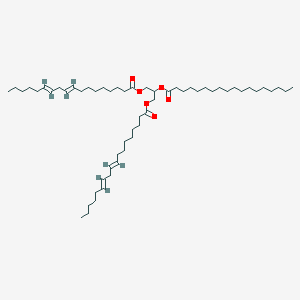

![molecular formula C24H39N5O5 B3026259 (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol CAS No. 1449370-25-5](/img/structure/B3026259.png)

(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol

Overview

Description

NBD Sphingosine, also known as omega (7-nitro-2-1,3-benzoxadiazol-4-yl) (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, is a biologically active derivative of sphingosine. It is tagged with a fluorescent nitrobenzoxadiazole group, making it a valuable tool in biochemical research. Sphingosine itself is a bioactive lipid formed from the breakdown of ceramide and serves as a precursor to sphingosine-1-phosphate .

Scientific Research Applications

NBD Sphingosine is widely used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a probe to study lipid interactions and membrane dynamics.

Biology: Helps in monitoring the activity of sphingosine kinases and other enzymes.

Medicine: Investigated for its role in apoptosis and cancer research.

Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

NBD Sphingosine, also known as (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol, is a biologically active derivative of sphingosine that is tagged with a fluorescent nitrobenzoxadiazole (NBD) group . This compound plays a significant role in various biological processes, and its mechanism of action is multifaceted.

Target of Action

NBD Sphingosine primarily targets the sphingosine kinases SPHK1 and SPHK2 . These enzymes are responsible for the phosphorylation of sphingosine, converting it into sphingosine-1-phosphate . The sphingosine kinases are expressed in all human tissues, with the highest levels of SPHK1 found in the lungs, spleen, and leukocytes, and the highest levels of SPHK2 found in the kidneys and liver .

Mode of Action

NBD Sphingosine interacts with its targets by serving as a substrate for the sphingosine kinases . The fluorescent tag allows researchers to monitor the activity of these kinase enzymes in real time . The compound’s interaction with its targets results in the production of sphingosine-1-phosphate, a molecule with anti-apoptotic and proliferative activity .

Biochemical Pathways

The biochemical pathway affected by NBD Sphingosine is the sphingolipid biosynthesis pathway . This pathway begins with the formation of 3-keto-dihydrosphingosine by serine palmitoyltransferase (SPT). The 3-keto-dihydrosphingosine is then reduced to form dihydrosphingosine, which is acylated by a ceramide synthase (CerS) to form dihydroceramide .

Pharmacokinetics

The compound’s fluorescent properties make it a useful tool for studying the activity of sphingosine kinases .

Result of Action

The result of NBD Sphingosine’s action is the production of sphingosine-1-phosphate, a molecule with anti-apoptotic and proliferative activity . This molecule plays a crucial role in cell regulation and has been linked to various diseases, including cancers .

Action Environment

NBD Sphingosine exhibits environmental sensitivity, which means its action, efficacy, and stability can be influenced by environmental factors . Its high reactivity toward amines and biothiols, distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size all facilitate biomolecular sensing and self-assembly .

Biochemical Analysis

Biochemical Properties

NBD Sphingosine exhibits prominent properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing . It has been used to study the cellular localization and metabolism of sphingosine in HeLa cells .

Cellular Effects

NBD Sphingosine has been found to inhibit the proliferation of various cell types, including HCT116, PC3, HEK293T, and HFE-145 cells . It influences cell function by modulating signal transduction pathways and affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of NBD Sphingosine involves its interaction with various biomolecules. It exhibits high reactivity towards amines and biothiols, leading to distinct colorimetric and fluorescent changes . This property allows it to be used for site-specific protein labeling and for the detection of enzyme activities .

Temporal Effects in Laboratory Settings

The effects of NBD Sphingosine change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of NBD Sphingosine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

NBD Sphingosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

NBD Sphingosine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of NBD Sphingosine and its effects on activity or function have been studied . It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NBD Sphingosine involves several steps. One efficient method includes the following steps:

Starting Material: Sphingosine (d18:1).

Reagents: Nitrobenzoxadiazole (NBD) group.

Conditions: The reaction typically involves refluxing in ethanol with sodium carbonate as a base.

Industrial Production Methods: Industrial production of NBD Sphingosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using techniques such as solid-phase extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions: NBD Sphingosine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sphingosine-1-phosphate.

Reduction: Reduction reactions are less common but possible under specific conditions.

Substitution: The NBD group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Often involves oxidizing agents like Dess-Martin periodinane.

Substitution: Typically involves nucleophiles such as amines under mild conditions.

Major Products:

Oxidation: Sphingosine-1-phosphate.

Substitution: Various NBD-substituted derivatives.

Properties

IUPAC Name |

(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOPKRTMFDMJV-HCEDEFRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

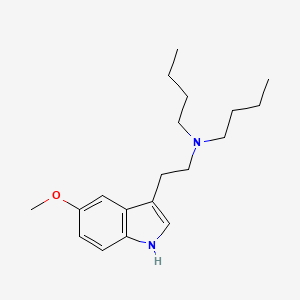

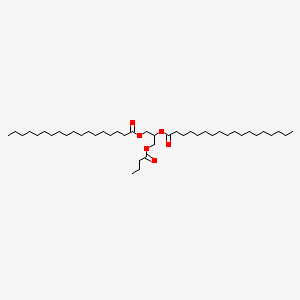

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

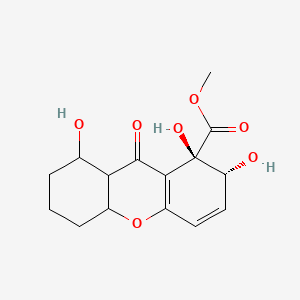

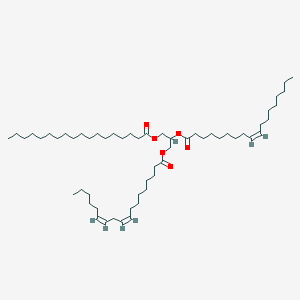

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

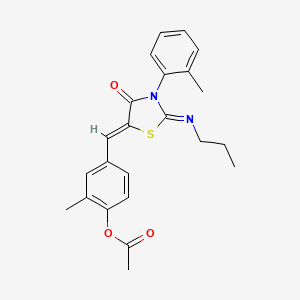

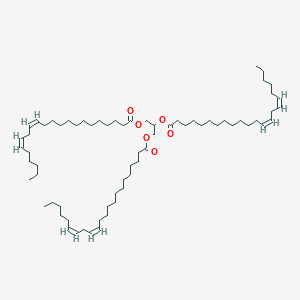

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)

![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)